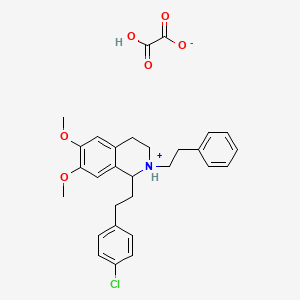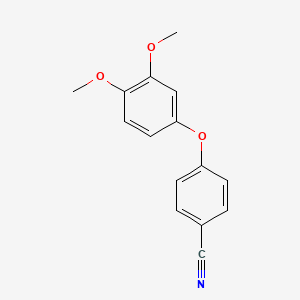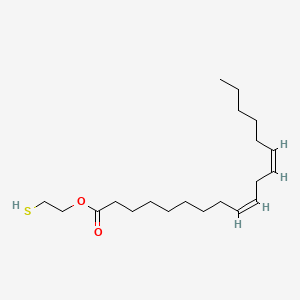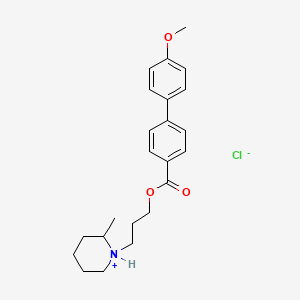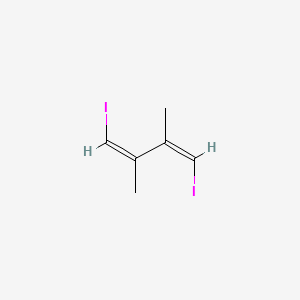
(1Z,3Z)-1,4-Diiodo-2,3-dimethyl-buta-1,3-diene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1Z,3Z)-1,4-Diiodo-2,3-dimethyl-buta-1,3-diene is an organic compound with the molecular formula C6H8I2 It is a derivative of butadiene, where two iodine atoms are attached to the 1 and 4 positions, and two methyl groups are attached to the 2 and 3 positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1Z,3Z)-1,4-Diiodo-2,3-dimethyl-buta-1,3-diene can be achieved through several methods. One common approach involves the homocoupling of (Z)-1-chlorovinyl derivatives using zerovalent nickel complexes. This method retains the configuration of the starting material and produces the desired (1Z,3Z) isomer .
Industrial Production Methods
The use of nickel-catalyzed four-component reactions has been explored to access polysubstituted 1,3-dienes, which may include this compound .
化学反応の分析
Types of Reactions
(1Z,3Z)-1,4-Diiodo-2,3-dimethyl-buta-1,3-diene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents are required.
Common Reagents and Conditions
Common reagents used in these reactions include organoboron reagents, transition metal catalysts (such as nickel, palladium, and rhodium), and specific solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted butadiene derivatives, while oxidation reactions may produce corresponding ketones or aldehydes.
科学的研究の応用
(1Z,3Z)-1,4-Diiodo-2,3-dimethyl-buta-1,3-diene has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of materials with specific properties, such as polymers and advanced materials
作用機序
The mechanism of action of (1Z,3Z)-1,4-Diiodo-2,3-dimethyl-buta-1,3-diene involves its interaction with molecular targets through its conjugated diene structure. The compound can participate in various chemical reactions, such as proton shifts and isomerization, which are facilitated by its unique electronic configuration . These reactions can lead to the formation of new chemical bonds and the modification of existing structures.
類似化合物との比較
Similar Compounds
- (1Z,3Z)-1,4-Diiodo-2,3-dimethyl-1,3-butadiene
- (1Z,3Z)-1,4-bis(trimethylsilyl)-1,4-diiodo-2,3-dimethyl-1,3-butadiene
- (1Z,3Z)-2,3-dibutyl-1,4-diiodo-1,3-butadiene
- (1Z)-1,2,3-trichlorobuta-1,3-diene
Uniqueness
(1Z,3Z)-1,4-Diiodo-2,3-dimethyl-buta-1,3-diene is unique due to its specific substitution pattern and the presence of iodine atoms, which impart distinct reactivity and properties compared to other similar compounds.
特性
分子式 |
C6H8I2 |
|---|---|
分子量 |
333.94 g/mol |
IUPAC名 |
(1Z,3Z)-1,4-diiodo-2,3-dimethylbuta-1,3-diene |
InChI |
InChI=1S/C6H8I2/c1-5(3-7)6(2)4-8/h3-4H,1-2H3/b5-3-,6-4- |
InChIキー |
BVNNYDAXKZOWPG-GLIMQPGKSA-N |
異性体SMILES |
C/C(=C/I)/C(=C\I)/C |
正規SMILES |
CC(=CI)C(=CI)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



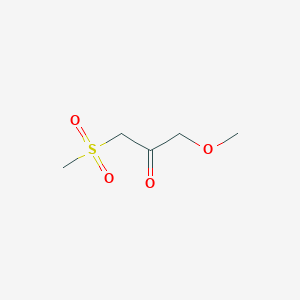
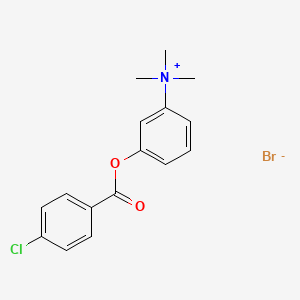
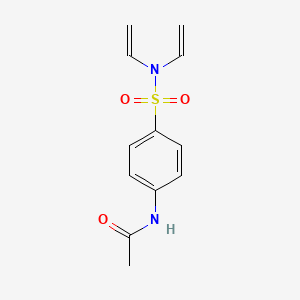
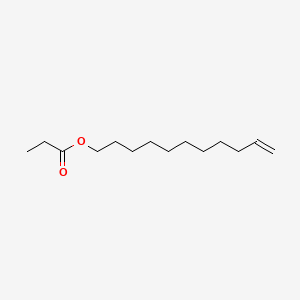

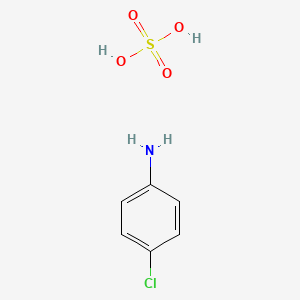
![strontium;2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-5-methylbenzenesulfonate](/img/structure/B13782422.png)
